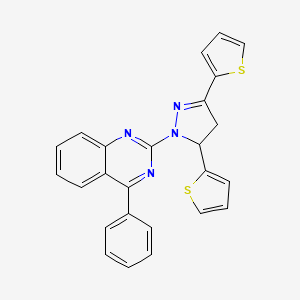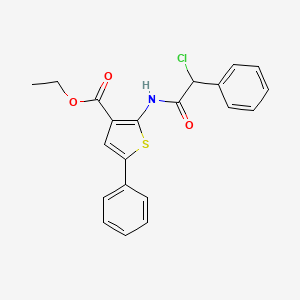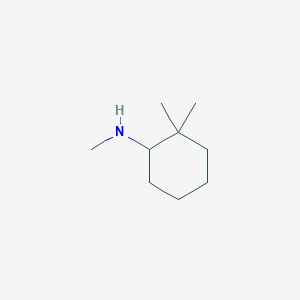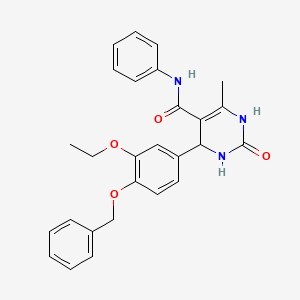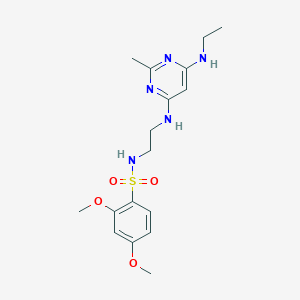
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H25N5O4S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis of various heterocyclic compounds containing the sulfonamide moiety, aiming to comply with the pharmacophore features of sulfonamide that act as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggest some synthesized compounds are suitable inhibitors for COX-2 with potential for further modification to enhance their inhibitory activity (Hassan, 2014).
Anticancer and Anti-inflammatory Activities
Sulfonamide derivatives have been synthesized and characterized for their anticancer properties. Some novel compounds demonstrate significant activity against cancer cell lines, indicating potential as therapeutic agents. Additionally, the anti-inflammatory potential of these compounds has been explored through synthesis and structural characterization, highlighting their role in the development of new therapeutic strategies (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Antihypertensive Agents
Compounds synthesized from thiazolylcarbamoyl acetate and further reacted to produce various derivatives have shown good antihypertensive α-blocking activity. This research indicates the potential of these compounds in developing treatments for hypertension with low toxicity profiles (Abdel-Wahab, B. F., Mohamed, S. F., Amr, A., Abdalla, M., 2008).
Synthesis and Biological Evaluation
A series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) studies of these compounds provide insights into their potential therapeutic applications (Rahmouni, A., Souiei, Sawssen, Belkacem, M., Romdhane, Anis, Bouajila, J., Ben Jannet, H., 2016).
Chemical Structure and X-ray Diffraction Analysis
The synthesis of specific sulfonamide derivatives and their structural characterization through X-ray diffraction analysis contribute to understanding the molecular configuration and potential interactions of these compounds. Such studies are crucial for the development of compounds with desired biological activities (Ji, S., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-5-18-16-11-17(22-12(2)21-16)19-8-9-20-27(23,24)15-7-6-13(25-3)10-14(15)26-4/h6-7,10-11,20H,5,8-9H2,1-4H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJYVLAKSQWFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)
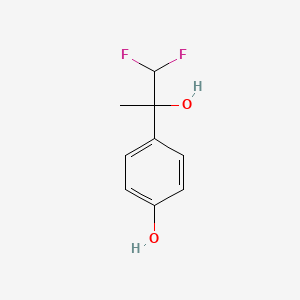
![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)
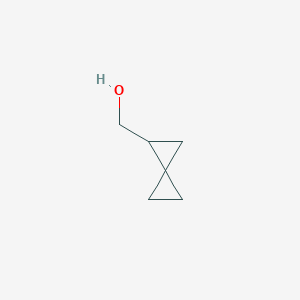
![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)
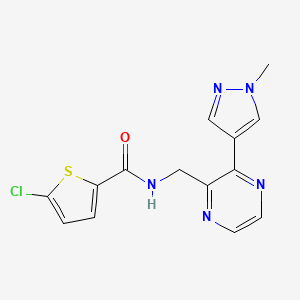

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3008056.png)
